3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid (CAS: 882183-85-9) is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is structurally characterized by a butanoic acid backbone with an Fmoc-protected methylamino group at the 3-position. The Fmoc group is widely used in peptide synthesis for its orthogonal protection strategy and UV-sensitive cleavage properties . Its molecular formula is C₂₀H₂₁NO₄ (molecular weight: 339.39 g/mol), and it exhibits stereochemical specificity, with the (S)-enantiomer being commercially available for research purposes .
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUJSQFKHUHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Major Products
The major products formed from these reactions include peptides with the desired sequence and structure, where the Fmoc group has been successfully removed or coupled with other amino acids .
Scientific Research Applications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Backbone Variations
- Chain Length: The target compound’s butanoic acid backbone (C4) contrasts with pentanoic acid derivatives (C5, e.g., compound 2p), which exhibit extended side chains for enhanced hydrophobic interactions .
- Substituent Effects : Piperidinyl (compound 7) and trifluoromethylphenyl (compound 4) groups introduce steric bulk and electronic effects, influencing binding affinity in antiviral targets .
Stereochemical Impact
- The (S)-enantiomer of the target compound is preferred in peptide synthesis due to compatibility with natural L-amino acids . In contrast, (R)-configured analogs (e.g., compound 14) are used in specialized applications like chiral catalysts or unnatural amino acid incorporation .
Optical Purity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
